molecular formula C8H6BrN B1287730 2-Bromo-6-methylbenzonitrile CAS No. 77532-78-6

2-Bromo-6-methylbenzonitrile

Cat. No.: B1287730
CAS No.: 77532-78-6
M. Wt: 196.04 g/mol
InChI Key: AEQBTIZIDSFIGT-UHFFFAOYSA-N
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Description

Overview of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile, a simple aromatic organic compound with the formula C₆H₅(CN), and its derivatives are a cornerstone of modern organic synthesis. wikipedia.org These compounds, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, serve as crucial precursors and building blocks for a wide array of more complex molecules. ontosight.aiontosight.ai Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. ontosight.aiontosight.ai The nitrile group is highly versatile; it can be hydrolyzed to form amides and carboxylic acids, reduced to produce amines, or participate in cycloaddition reactions to create heterocyclic systems. Benzonitrile derivatives can also engage in coordination chemistry, forming complexes with transition metals that act as useful synthetic intermediates. wikipedia.org

Importance of Halogenation and Methyl Substitution in Aromatic Nitriles

The introduction of halogen atoms and methyl groups onto the benzonitrile ring profoundly influences the molecule's chemical reactivity, physical properties, and biological activity.

Halogenation : The substitution of one or more hydrogen atoms with halogens (Fluorine, Chlorine, Bromine, Iodine) introduces a combination of inductive and resonance effects. libretexts.org Halogens are electronegative, withdrawing electron density from the aromatic ring through the sigma bonds (an inductive effect), which generally deactivates the ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org In nucleophilic aromatic substitution (SₙAr) reactions, the strong electron-withdrawing nature of halogens can activate the ring, making it more susceptible to attack by nucleophiles, a crucial feature for building molecular complexity. wikipedia.org The specific halogen used also matters; for instance, bromine's utility as a leaving group in cross-coupling reactions is a key feature in synthetic chemistry.

Methyl Substitution : In contrast to halogens, the methyl group (-CH₃) is an electron-donating group. msu.edu It activates the aromatic ring, making it more electron-rich and thus more reactive towards electrophilic substitution. msu.edu The presence of a methyl group can also introduce steric hindrance, influencing the regioselectivity of reactions. Furthermore, methyl groups can impact the physical properties of a compound, such as increasing its lipophilicity (hydrophobicity). cymitquimica.com

The strategic placement of both halogens and methyl groups on a benzonitrile scaffold allows chemists to fine-tune the electronic and steric properties of the molecule, guiding its reactivity and tailoring it for specific synthetic targets.

Research Landscape of 2-Bromo-6-methylbenzonitrile

This compound (CAS No. 77532-78-6) has emerged as a significant compound in the research landscape. nih.gov It is primarily utilized as a research chemical and a versatile organic building block for synthesizing more complex molecules. bldpharm.com The specific arrangement of the bromo, methyl, and nitrile groups on the aromatic ring makes it a valuable precursor in various chemical transformations. Its structure is a subject of interest in patents related to chemical synthesis. nih.govnih.gov The market for this compound is driven by its applications in the pharmaceutical and agrochemical industries, where it serves as a key intermediate. prof-research.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQBTIZIDSFIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604779
Record name 2-Bromo-6-methylbenzonitrile
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Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77532-78-6
Record name 2-Bromo-6-methylbenzonitrile
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Record name 2-bromo-6-methylbenzonitrile
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Synthetic Methodologies for 2 Bromo 6 Methylbenzonitrile and Its Analogues

Established Synthetic Pathways for 2-Bromo-6-methylbenzonitrile

Established methods for the synthesis of this compound often rely on classical organic reactions, providing robust and well-understood routes to the target molecule. These can be categorized into multi-step sequences and syntheses starting from specific precursors.

Multi-step Synthesis Approaches

Multi-step synthesis provides a logical and versatile approach to constructing this compound from simpler, readily available starting materials. A common strategy involves the functionalization of a toluene (B28343) derivative through a sequence of reactions. For instance, a plausible route could begin with the nitration of toluene, followed by a series of transformations to introduce the bromo and cyano groups at the desired positions. The directing effects of the substituents play a crucial role in achieving the correct substitution pattern. libretexts.orgyoutube.com

A key transformation in many multi-step syntheses of aromatic nitriles is the Sandmeyer reaction, which converts an aryl amine into a nitrile via a diazonium salt intermediate. wikipedia.orgbyjus.comnih.gov This reaction is particularly useful for introducing a cyano group onto an aromatic ring in a regioselective manner. libretexts.org For example, starting from an appropriately substituted aminotoluene, diazotization followed by treatment with a copper(I) cyanide catalyst can efficiently yield the desired benzonitrile (B105546). libretexts.org

The general steps in a multi-step synthesis of this compound could be envisioned as:

Bromination of a suitable toluene derivative: Introducing the bromine atom at the correct position.

Introduction of a nitrogen-containing functional group: This is often a nitro group, which can later be reduced to an amino group.

Reduction of the nitro group: Conversion to an amino group to set the stage for the Sandmeyer reaction.

Diazotization and cyanation: The Sandmeyer reaction to install the nitrile functionality.

The specific sequence and reagents would be chosen to ensure the correct regiochemistry based on the directing effects of the substituents at each stage.

Precursor-based Syntheses (e.g., from 3-Bromo-4-aminotoluene)

Precursor-based syntheses offer a more direct route to the target molecule by starting from a compound that already contains some of the required functional groups in the correct arrangement. A notable example is the synthesis of a structural isomer, 2-bromo-4-methylbenzonitrile (B184184), from 3-bromo-4-aminotoluene, which illustrates the principles applicable to the synthesis of this compound. researchgate.net

In this type of synthesis, the key step is typically the conversion of the amino group into a nitrile. The Sandmeyer reaction is the classic method for this transformation. The process involves the diazotization of the starting aminotoluene derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution to yield the corresponding benzonitrile. researchgate.net

A proposed synthesis of this compound from a suitable precursor would follow a similar logic, likely starting from 2-amino-6-methylbenzonitrile (B1267100) or a related compound where the bromo and cyano groups can be introduced sequentially.

Starting MaterialReagentsProductReference
3-Bromo-4-aminotoluene1. HCl, NaNO22. CuCN, KCN2-Bromo-4-methylbenzonitrile researchgate.net

Advanced Synthetic Strategies

Modern synthetic chemistry has seen the emergence of powerful new methods, particularly those involving transition-metal catalysis. These reactions often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and nickel are among the most versatile metals for these transformations and have been applied to the synthesis of substituted benzonitriles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biaryl compounds and other complex molecules. In the context of this compound analogues, these methods can be used to introduce aryl or other groups onto the benzonitrile core.

A relevant study details the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives, where a key step involves a Suzuki coupling reaction. nih.gov In this work, a borylated methylbenzonitrile derivative was coupled with a halogenated pyrimidine, catalyzed by Pd(dppf)Cl2. nih.gov This demonstrates the utility of palladium catalysis in functionalizing the benzonitrile scaffold.

The general approach for a Suzuki-Miyaura coupling to create analogues of this compound would involve reacting the bromo-substituted benzonitrile with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Table 1: Example of a Palladium-Catalyzed Suzuki Coupling for a Benzonitrile Derivative

Reactant 1 Reactant 2 Catalyst Product Reference

This table is interactive. You can filter and sort the data.

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium catalysis for a variety of cross-coupling reactions. acs.orgnih.govyoutube.com Nickel catalysts can facilitate the coupling of a wide range of electrophiles and nucleophiles, including those relevant to the synthesis of substituted benzonitriles.

Research has explored nickel-catalyzed cross-coupling reactions between benzonitrile and alkyl chalcogenols to form new carbon-sulfur bonds, demonstrating the ability of nickel to activate the C-CN bond. rsc.org While this specific example focuses on the reaction of the nitrile group itself, the principles of nickel-catalyzed cross-coupling are broadly applicable. For instance, a nickel catalyst could be employed to couple an aryl halide with a cyanide source or to perform cross-coupling reactions at the bromo-position of this compound with various organometallic reagents.

General strategies for nickel-catalyzed cross-coupling reactions often involve a Ni(0) active species which undergoes oxidative addition to an aryl halide, followed by transmetalation and reductive elimination to form the desired product. These methods are known for their ability to couple challenging substrates and offer a valuable tool for the synthesis of complex aromatic compounds. nih.govyoutube.com

Heck Coupling Reactions

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgyoutube.com For a substrate like this compound, the aryl bromide can be coupled with various alkenes to introduce complex side chains.

The reaction proceeds through a well-established catalytic cycle: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final alkene product and a palladium-hydride species. This step is highly stereoselective, almost exclusively yielding the trans isomer. mdpi.com

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst, allowing the cycle to continue.

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to Pd(0). libretexts.org Ligands such as triphenylphosphine (B44618) (PPh₃) or more advanced N-heterocyclic carbenes (NHCs) are used to stabilize the palladium catalyst and modulate its reactivity. organic-chemistry.orgmdpi.com

Table 1: Representative Conditions for Heck Coupling of Aryl Bromides This table illustrates typical conditions applicable to this compound based on general procedures for aryl bromides.

ParameterConditionPurpose/CommentReference
Aryl Halide This compoundSubstrate-
Alkene Styrene, Butyl Acrylate, etc.Coupling Partner organic-chemistry.org
Catalyst Pd(OAc)₂ (1-2 mol%)Palladium Source mdpi.com
Ligand PPh₃, NHC precursorStabilizes Catalyst libretexts.orgmdpi.com
Base K₂CO₃, Et₃N (Triethylamine)Neutralizes HBr byproduct, regenerates catalyst mdpi.com
Solvent DMF, NMP, Water/DMF mixtureSolubilizes reactants mdpi.com
Temperature 80 - 140 °CTo overcome activation energy mdpi.com
Yield Good to ExcellentTypically high for aryl bromides mdpi.com
Stereoselectivity transA key feature of the Heck reaction mdpi.com

Microwave-Assisted Cyanation Techniques

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. nih.gov This is particularly effective for reactions like nucleophilic aromatic substitution, including the cyanation of aryl halides to form benzonitriles.

The synthesis of this compound or its precursors can be achieved via the cyanation of a suitable di-halogenated or amino-bromo precursor. For instance, the cyanation of 2-bromo-6-methylaniline (B1334028) to produce 2-amino-6-methylbenzonitrile (a direct precursor to the target compound via the Sandmeyer reaction) has been reported with high efficiency under microwave irradiation. In this reaction, copper(I) cyanide (CuCN) is used as the cyanide source in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

The microwave irradiation dramatically shortens the reaction time from many hours to under an hour. A study demonstrated the conversion of 2-bromo-6-methylaniline using CuCN in NMP at 220°C under microwave conditions, achieving a 96% yield in just 40 minutes. ambeed.com This highlights the power of microwave assistance in facilitating otherwise slow transformations.

Table 2: Microwave-Assisted Cyanation of a Precursor to this compound

SubstrateReagentSolventConditionsProductYieldReference
2-Bromo-6-methylanilineCuCNNMP220°C, 40 min, Microwave2-Amino-6-methylbenzonitrile96% ambeed.com

Friedländer-Type Condensation Approaches

The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org This reaction is relevant to the synthesis of analogues of this compound, where the core benzene (B151609) ring is expanded into a quinoline heterocycle.

The general mechanism involves an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic quinoline system. wikipedia.org The reaction is often catalyzed by acids or bases.

More recent developments have shown that o-aminonitriles can also participate in Friedländer-type reactions. eurekaselect.combit.edu.cn In these cases, an o-aminobenzonitrile derivative reacts with a ketone or aldehyde. Depending on the conditions, this can lead to the expected quinoline product or undergo a novel transformation to form pyrimidinone fused heterocyclic compounds. bit.edu.cn This modern variation expands the utility of benzonitrile compounds as synthons for complex heterocycles. For an analogue derived from this compound, the reaction would involve a precursor like 2-amino-3-bromo-X-benzonitrile.

Table 3: General Friedländer Condensation for Quinoline Synthesis

Reactant 1Reactant 2CatalystProduct TypeReference
2-Aminoaryl aldehyde/ketoneKetone/Aldehyde with α-methyleneAcid (e.g., TFA) or BaseSubstituted Quinoline wikipedia.org
o-AminobenzonitrileCarbonyl CompoundLewis Acid (e.g., ZnCl₂)Substituted Quinoline or Pyrimidinone eurekaselect.combit.edu.cn

Synthesis of Key Intermediates and Precursors to this compound

The most common and direct route to this compound involves the Sandmeyer reaction, which utilizes an amine precursor. wikipedia.orgbyjus.com

The key precursor for this transformation is 2-amino-6-methylbenzonitrile . The synthesis proceeds in two main steps:

Diazotization: The primary aromatic amine, 2-amino-6-methylbenzonitrile, is treated with a source of nitrous acid at low temperatures (0-5 °C). This is typically achieved using sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr). This step converts the amino group into a highly reactive diazonium salt (2-cyano-3-methylbenzenediazonium bromide).

Displacement (Sandmeyer Reaction): The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. nih.gov The copper(I) species facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is displaced by a bromide ion, releasing nitrogen gas and forming the final product, this compound. wikipedia.org

The precursor, 2-amino-6-methylbenzonitrile, can itself be synthesized efficiently from 2-bromo-6-methylaniline via the microwave-assisted cyanation described previously. ambeed.com

Table 4: Synthesis of this compound and its Immediate Precursor

StepStarting MaterialReagentsProductMethodReference
1 2-Bromo-6-methylanilineCuCN, NMP2-Amino-6-methylbenzonitrileMicrowave-Assisted Cyanation ambeed.com
2 2-Amino-6-methylbenzonitrile1. NaNO₂, HBr (0-5°C) 2. CuBrThis compoundSandmeyer Reaction wikipedia.orgbyjus.comnih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology depends on whether the goal is to synthesize the this compound core or to functionalize it further. Each method offers distinct advantages in terms of efficiency, selectivity, and reaction conditions.

Sandmeyer Reaction: This is a robust and reliable method for the synthesis of the target compound from an readily available amine precursor. It is a classical transformation with generally good yields, whose primary drawback is the need to handle potentially unstable diazonium intermediates.

Microwave-Assisted Cyanation: This method is highly efficient for the synthesis of the nitrile functionality, either on the final molecule or a precursor. Its main advantage is a dramatic reduction in reaction time from hours to minutes, making it a "green" and time-effective alternative to conventional heating. Selectivity can be high when a suitable precursor is chosen.

Heck Coupling: This reaction is used for the functionalization of this compound, not its synthesis. It offers excellent chemo- and stereoselectivity, reliably producing trans-alkenes. The efficiency is high, but the cost and potential toxicity of the palladium catalyst can be a consideration.

Friedländer Condensation: This is a method for synthesizing analogues, specifically quinolines. Its efficiency is dependent on the specific substrates and catalyst used. It demonstrates the versatility of the benzonitrile scaffold in building more complex heterocyclic systems.

Table 5: Comparative Overview of Synthetic Methodologies

MethodologyPurposeTypical YieldKey Advantage(s)Key Disadvantage(s)
Heck Coupling C-C Bond Formation (Functionalization)HighHigh stereoselectivity (trans); broad substrate scope.Cost of palladium catalyst; requires base.
Microwave Cyanation C-CN Bond Formation (Synthesis)Very HighExtremely fast reaction times; high efficiency.Requires specialized microwave equipment; uses cyanide salts.
Friedländer Condensation Quinoline Synthesis (Analogue)Moderate to HighDirect route to complex heterocycles.Limited to synthesizing quinoline analogues.
Sandmeyer Reaction C-Br Bond Formation (Synthesis)Good to HighReliable, well-established, uses inexpensive reagents.Involves unstable diazonium salt intermediate; low temperatures.

Reactivity and Mechanistic Investigations of 2 Bromo 6 Methylbenzonitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 2-bromo-6-methylbenzonitrile can occur at two primary sites: the carbon atom bearing the bromine and the carbon atom of the nitrile group.

Aromatic nucleophilic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the case of this compound, the nitrile (-CN) group is a powerful electron-withdrawing group situated ortho to the bromine atom. This positioning is critical for activating the ring toward nucleophilic attack. The mechanism involves the addition of a nucleophile to the carbon atom attached to the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitrile group helps to stabilize this intermediate through resonance, which is a key factor for the reaction to proceed. stackexchange.com

The general mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination of the leaving group: The aromaticity is restored upon the expulsion of the bromide ion. libretexts.org

The nitrile group in this compound is susceptible to reduction, providing a synthetic route to primary amines. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile, followed by an aqueous workup to protonate the intermediate and yield the primary amine, (2-bromo-6-methylphenyl)methanamine. libretexts.org

Table 1: Conditions for Reduction of Nitrile Group

Reagent Product Reaction Type Reference
Lithium Aluminum Hydride (LiAlH₄) (2-bromo-6-methylphenyl)methanamine Nucleophilic Reduction libretexts.org

Electrophilic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. The ring in this compound is substituted with a deactivating ortho, para-directing halogen (Br), an activating ortho, para-directing alkyl group (CH₃), and a strongly deactivating meta-directing nitrile group (CN). masterorganicchemistry.com

The combined influence of these groups makes the aromatic ring generally electron-deficient and thus less reactive towards electrophiles compared to benzene. The directing effects are as follows:

Methyl group (activating, ortho/para-director): Directs incoming electrophiles to positions 3 and 5.

Bromo group (deactivating, ortho/para-director): Directs to position 4 (the para position) and position 3 (the ortho position).

Nitrile group (strongly deactivating, meta-director): Directs to positions 4 and 6 (position 6 is already substituted).

Cross-Coupling Reactions

The carbon-bromine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org

This compound can be effectively coupled with various boronic acids to form substituted biphenyl (B1667301) derivatives. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. yonedalabs.com The steric hindrance from the ortho-methyl group can influence the reaction, sometimes requiring the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition and reductive elimination steps. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide Substrate Boronic Acid Catalyst System Base Solvent Yield Reference
2-Bromobenzonitrile (B47965) Phenylboronic acid PdNPs K₂CO₃ Ethanol/Water 98% researchgate.net

Note: This table presents representative conditions for similar substrates, as specific data for this compound may vary.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation, typically with high stereoselectivity for the trans isomer. organic-chemistry.org

This compound can serve as the aryl halide component in Heck reactions, reacting with various alkenes like styrenes or acrylates. The reaction mechanism generally proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.gov

Table 3: Representative Heck Coupling Reaction Parameters

Aryl Halide Alkene Catalyst Base Solvent Product Type Reference
Iodobenzene Styrene PdCl₂ KOAc Methanol Stilbene wikipedia.org
Aryl Bromides n-Butyl Acrylate Pd(OAc)₂ / Phosphine Ligand Cs₂CO₃ Dioxane Substituted Acrylate organic-chemistry.org

Note: This table illustrates general conditions for the Heck reaction. Specific outcomes for this compound would depend on the chosen alkene and precise conditions.

Cyclization Reactions

Palladium-catalyzed annulation reactions represent a significant pathway for the cyclization of aryl halides like this compound. These reactions are instrumental in constructing complex heterocyclic scaffolds, such as phenanthridinones, which are found in various biologically active alkaloids.

A developed protocol for synthesizing phenanthridin-6(5H)-one skeletons involves the palladium-catalyzed annulation of N-substituted 2-bromobenzamides with 2-bromobenzoic acids. This method provides a controlled and modular approach to a range of functionalized phenanthridin-6(5H)-ones, typically achieving yields between 59% and 88%. The reaction is compatible with a variety of functional groups, highlighting its synthetic utility. While this specific reaction does not use this compound directly as a starting material, its 2-bromo-aryl structure is the key reactive site for the palladium-catalyzed C-C bond formation that initiates the cyclization cascade. The transformation proceeds through key steps involving oxidative addition and reductive elimination at the palladium center.

The versatility of palladium catalysis is further demonstrated in other complex cyclizations. For instance, palladium-catalyzed cascade cyclizations of bromoenynamides can produce various azatricyclic products. rsc.org Similarly, palladium catalysis can facilitate the spirocyclization of acrylamides. researchgate.net These examples underscore the power of palladium catalysts to mediate intricate bond-forming sequences starting from bromoarenes, a class of compounds to which this compound belongs.

Radical Reactions

Aryl halides are common precursors for the generation of aryl radicals, which are versatile intermediates in organic synthesis. nih.gov These radicals can be formed through single electron reduction of the carbon-halogen bond. researchgate.net For a compound like this compound, the carbon-bromine bond can undergo homolytic cleavage under specific conditions to generate a 2-cyano-3-methylphenyl radical.

A standard method for the reductive dehalogenation of aryl bromides involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator, such as azobisisobutyronitrile (AIBN). The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

Propagation: The Bu₃Sn• radical reacts with the aryl bromide (Ar-Br), abstracting the bromine atom to form a stable Sn-Br bond and the desired aryl radical (Ar•). This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the dehalogenated arene and regenerate the Bu₃Sn• radical, which continues the chain.

Recently, metal-free photoredox catalysis has emerged as a powerful strategy for activating carbon-halogen bonds. escholarship.org Organic dyes can be used as catalysts to mediate the chemoselective reduction of polyhalogenated aromatic compounds, allowing for either dehalogenation or subsequent C-C bond formation by trapping the generated aryl radical. escholarship.orgresearchgate.net This approach offers a milder alternative to traditional tin-based methods and demonstrates high functional group tolerance. researchgate.net While specific studies on this compound are not detailed, its structure is amenable to these established radical generation and reaction pathways.

Mechanistic Studies of Nitrile-Carrying Compounds

The nitrile group (–C≡N) is a highly polarized functional group that significantly influences the reactivity of the molecule to which it is attached. libretexts.org The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. chemistrysteps.com

Mechanistic investigations combining Density Functional Theory (DFT) calculations and experimental kinetic studies have been employed to understand the reactivity of nitrile-carrying compounds. For instance, studies on the nucleophilic attack of cysteine on various nitriles have shown that the activation energies correlate well with experimental reaction rates. The reaction proceeds through a concerted synchronous mechanism where the nucleophilic attack by the sulfur atom and protonation of the nitrile nitrogen occur simultaneously. During this process, the hybridization of the nitrile carbon changes from sp to sp².

The reactivity of the nitrile group can be modulated by the electronic properties of the aromatic ring to which it is attached. Electron-withdrawing groups on the ring enhance the electrophilicity of the nitrile carbon, increasing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease this reactivity.

Furthermore, the interaction of the nitrile group with metal catalysts can activate it for various transformations. chemistrysteps.com Acid-catalyzed hydrolysis of nitriles, for example, begins with the protonation of the nitrogen, which activates the triple bond for a nucleophilic attack by water, eventually leading to an amide and then a carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis proceeds via the direct nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.com

Investigation of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the detailed pathways of chemical transformations. In the palladium-catalyzed reactions involving this compound and similar aryl halides, several key intermediates have been proposed and, in some cases, observed.

In cross-coupling and cyclization reactions, the catalytic cycle typically begins with the oxidative addition of the aryl halide's C-Br bond to a low-valent palladium(0) species. This step forms a square planar arylpalladium(II) complex (Ar-Pd(II)-Br), which is a central intermediate in many catalytic cycles. nih.govnih.gov

Following the formation of the initial Ar-Pd(II) complex, the subsequent steps depend on the specific reaction:

In annulation reactions , this intermediate can undergo further oxidative addition with a second molecule, potentially forming a diaryl-Pd(IV) species, which then reductively eliminates to form a new C-C bond. Alternatively, bimetallic Pd(III) intermediates have also been proposed and observed in certain palladium-catalyzed oxidations, challenging the conventional Pd(II)/Pd(IV) cycle. harvard.edu

In reactions involving alkenes or alkynes (like Heck or Sonogashira couplings), the arylpalladium(II) intermediate undergoes migratory insertion or transmetalation , leading to different organopalladium intermediates before the final reductive elimination step regenerates the Pd(0) catalyst. nih.gov

DFT studies on palladium-catalyzed spirocyclization of acrylamides suggest a pathway involving oxidative addition, followed by intramolecular carbopalladation and C-H bond activation, leading to the formation of spiropalladacycle intermediates . researchgate.net

For reactions directly involving the nitrile group, intermediates such as imine anions are formed during reductions with hydride reagents like LiAlH₄ or DIBAL-H. chemistrysteps.comlibretexts.org In acid-catalyzed hydrolysis, a protonated nitrile activates the carbon for water attack, leading to an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, scissoring, rocking). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-Bromo-6-methylbenzonitrile, the FTIR spectrum is characterized by several key absorption bands corresponding to its distinct functional groups.

The most prominent features expected in the FTIR spectrum include the sharp, intense band for the nitrile (C≡N) group, the various bands for the aromatic ring, and the absorptions related to the methyl group and the carbon-bromine bond.

Expected FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretching Aromatic Ring 3100 - 3000 Medium to Weak
C-H Stretching Methyl (CH₃) 2975 - 2850 Medium
C≡N Stretching Nitrile 2240 - 2220 Strong, Sharp
C=C Stretching Aromatic Ring 1600 - 1450 Medium to Strong
C-H Bending Methyl (CH₃) 1465 - 1370 Medium
C-H Bending Aromatic Ring 900 - 675 Strong

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic laser light. Molecular vibrations that result in a change in polarizability are Raman-active. While groups with large dipole moments produce strong IR bands, symmetric vibrations and bonds involving heavier atoms often yield strong signals in Raman spectra.

In the FT-Raman spectrum of this compound, the nitrile stretch is typically observed, although it may be weaker than in the FTIR spectrum. The aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, are expected to be prominent. The C-Br stretching vibration is also characteristically strong in the Raman spectrum.

Expected FT-Raman Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretching Aromatic Ring 3100 - 3000 Medium
C-H Stretching Methyl (CH₃) 2975 - 2850 Medium
C≡N Stretching Nitrile 2240 - 2220 Medium to Strong
C=C Stretching Aromatic Ring 1600 - 1450 Strong
Ring Breathing Aromatic Ring ~1000 Strong

A complete analysis of the vibrational spectra involves assigning each observed band to a specific molecular motion. The this compound molecule (C₈H₆BrN) has 16 atoms and therefore possesses 3N-6 = 42 fundamental vibrational modes. These modes are distributed across the functional groups of the molecule.

Nitrile Group Vibrations: The C≡N triple bond stretching is one of the most characteristic vibrations, appearing in a relatively clear region of the spectrum around 2230 cm⁻¹. Its high frequency is due to the strong bond and the masses of the carbon and nitrogen atoms.

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a pattern of bands between 1450 and 1600 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also occur at lower frequencies and are sensitive to the substitution pattern on the ring.

Methyl Group Vibrations: The methyl group exhibits symmetric and asymmetric C-H stretching modes below 3000 cm⁻¹, as well as symmetric (umbrella) and asymmetric bending modes between 1375 cm⁻¹ and 1465 cm⁻¹.

Carbon-Bromine Vibration: The C-Br stretching vibration is expected at a low frequency (550-650 cm⁻¹) due to the large mass of the bromine atom. This band is often more prominent in the Raman spectrum than in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, moving the signal to a lower chemical shift (upfield).

For this compound, two main types of proton signals are expected: those from the aromatic ring and those from the methyl group.

Aromatic Protons: The three protons on the benzene ring will appear in the typical aromatic region (δ 7.0-8.0 ppm). Their precise chemical shifts and splitting patterns (multiplicity) are determined by their position relative to the electron-withdrawing nitrile and bromine substituents and the electron-donating methyl group. The proton between the bromo and nitrile groups is expected to be the most deshielded. The protons will exhibit spin-spin coupling, leading to doublet, triplet, or more complex multiplets.

Methyl Protons: The three protons of the methyl group are chemically equivalent and will therefore appear as a single, sharp singlet in the spectrum. Its chemical shift is expected in the range of δ 2.3-2.6 ppm, characteristic of a methyl group attached to an aromatic ring.

Expected ¹H NMR Chemical Shifts for this compound

Proton Type Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
Ar-H Aromatic Ring 7.0 - 7.8 Doublet, Triplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Nitrile Carbon: The carbon of the nitrile group (C≡N) is characteristically deshielded and appears at a low field, typically between δ 115-125 ppm.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 120-145 ppm region. The carbons directly attached to the substituents (C-Br, C-CH₃, C-CN) will have their chemical shifts significantly influenced by those groups. The carbon bearing the bromine atom (C-Br) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the nitrile group will be deshielded.

Methyl Carbon: The carbon of the methyl group (-CH₃) is the most shielded and will appear at a high field (upfield), typically in the range of δ 15-25 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Functional Group Expected Chemical Shift (δ, ppm)
-C≡N Nitrile 115 - 125
Ar-C Aromatic Ring 125 - 145
Ar-C-Br Aromatic Ring ~120

Stereochemical Dependence of Coupling Constants

The stereochemical arrangement of substituents on the benzene ring of this compound directly influences the proton-proton (¹H-¹H) spin-spin coupling constants observed in its Nuclear Magnetic Resonance (NMR) spectrum. These coupling constants (J-values) are transmitted through the bonding electrons and are highly dependent on the number of bonds and the dihedral angle separating the coupled protons. For the aromatic protons of this compound, three types of coupling are expected:

Ortho-coupling (³J): Occurs between protons on adjacent carbon atoms (a three-bond coupling). This is typically the largest of the aromatic couplings, generally falling within the range of 6-10 Hz. libretexts.org

Meta-coupling (⁴J): Occurs between protons separated by three bonds (e.g., at positions 3 and 5). This four-bond coupling is significantly smaller, with typical values of 2-4 Hz. libretexts.org

Para-coupling (⁵J): Occurs between protons on opposite sides of the ring (a five-bond coupling). This coupling is often very small, typically 0-1 Hz, and may not be resolved.

The specific substitution pattern of this compound—with substituents at positions 1, 2, and 6—leaves three adjacent protons on the aromatic ring. The interaction between these protons would result in a complex splitting pattern that could be analyzed to confirm their relative positions. The magnitude of the observed J-values would be critical in assigning the signals to specific protons, as the ortho coupling between them would be significantly larger than any meta couplings.

X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound has not been detailed in the available literature, extensive data exists for the isomeric compound 2-bromo-4-methylbenzonitrile (B184184) , which serves as a valuable proxy for understanding the structural characteristics of this class of compounds. nih.govresearchgate.netnih.gov

Analysis of 2-bromo-4-methylbenzonitrile reveals that the molecule is nearly planar. nih.govresearchgate.netnih.gov The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms from the mean plane is a mere 0.008 Å, indicating a high degree of planarity. nih.govresearchgate.netnih.gov The cyano group (C≡N) shows a slight deviation, with its plane being oriented at a dihedral angle of 79.7 (3)° with respect to the aromatic ring. nih.gov In contrast, the methyl group lies very close to the plane of the aromatic ring, with a dihedral angle of only 0.22 (0.18)°. nih.gov These findings suggest that the benzene ring, nitrile, and methyl functional groups adopt a largely coplanar arrangement, which can facilitate specific intermolecular interactions.

Interactive Data Table: Crystal Data for 2-Bromo-4-methylbenzonitrile

ParameterValue
Chemical FormulaC₈H₆BrN
Molecular Weight196.05 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.5168 (11)
b (Å)7.8383 (11)
c (Å)7.9428 (11)
α (°)69.243 (7)
β (°)64.375 (8)
γ (°)87.567 (8)
Volume (ų)391.14 (10)
Z2

Data sourced from references nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. researchgate.net The groups within a molecule that absorb light are known as chromophores. researchgate.net For aromatic compounds like this compound, the primary chromophore is the benzene ring, with its conjugated π-electron system.

Spectroscopic investigations of the related isomer 2-bromo-4-methylbenzonitrile, supported by Time-Dependent Density Functional Theory (TD-DFT) calculations, indicate that the absorption bands in its UV-Vis spectrum are attributable to π→π* transitions. These transitions involve the excitation of an electron from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. The presence of the bromo, methyl, and nitrile substituents on the benzene ring can modulate the energies of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The specific positions and intensities of these absorption bands are characteristic of the molecule's electronic structure.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 2-Bromo-6-methylbenzonitrile would be foundational for predicting a wide array of its chemical and physical properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) that describes the atomic orbitals.

Optimized Molecular Geometry Predictions

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process involves finding the lowest energy arrangement of the atoms in space by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is located.

For this compound, these calculations would predict key structural parameters. Although specific published data for this molecule is scarce, a DFT optimization would yield precise values for bond lengths (e.g., C-Br, C-C, C-N, C≡N), bond angles (e.g., C-C-Br, C-C-C), and dihedral angles, which define the three-dimensional shape of the molecule. This data is crucial for understanding steric interactions, such as those between the bulky bromine atom and the adjacent methyl group, which can influence the planarity of the benzene (B151609) ring and the orientation of the substituents.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: The following table is an illustrative example of the type of data that would be generated from DFT calculations. Specific values for this compound are not available in the cited literature.

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
C-Br Bond Length (Å)Data not available
C-CN Bond Length (Å)Data not available
C≡N Bond Length (Å)Data not available
C-CH3 Bond Length (Å)Data not available
C-C-Br Bond Angle (°)Data not available
C-C-CN Bond Angle (°)Data not available

Vibrational Frequency Calculations and Comparison with Experimental Data

Following geometric optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By analyzing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated.

A computational study of this compound would predict the wavenumbers for characteristic vibrations, such as the C≡N nitrile stretch, C-Br stretch, C-H stretching and bending modes of the aromatic ring and methyl group, and various ring deformation modes. Comparing these theoretical frequencies with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy is essential for validating the computational model. Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method. The Potential Energy Distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound (Illustrative) Note: This table illustrates how theoretical and experimental data would be compared. Specific data for this compound is not available in the cited literature.

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
C≡N stretchData not availableData not availableData not available
C-Br stretchData not availableData not availableData not available
CH₃ symmetric stretchData not availableData not availableData not available
Aromatic C-H stretchData not availableData not availableData not available

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would provide the energies of these orbitals and the magnitude of the energy gap. This information is vital for predicting its behavior in chemical reactions and understanding its electronic absorption characteristics. The analysis would also show the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions and chemical reactivity.

In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The bromine atom would also influence the electrostatic potential distribution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions. By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can assess the stability imparted by these charge-transfer events. For this compound, NBO analysis would quantify the hybridization of the atoms and the delocalization of electron density from the bromine and methyl substituents into the aromatic ring, providing a deeper understanding of its electronic structure and stability.

Thermodynamic Property Predictions

DFT calculations can also be used to predict the thermodynamic properties of a molecule in its ground state. By combining the electronic energy with the results of vibrational frequency calculations, key thermodynamic functions can be determined at different temperatures.

For this compound, these calculations would provide theoretical values for its enthalpy (H), Gibbs free energy (G), and entropy (S). These properties are fundamental to understanding the stability of the molecule and the energetics of reactions in which it participates. For instance, the Gibbs free energy of formation would indicate its thermodynamic stability relative to its constituent elements.

Table 3: Predicted Thermodynamic Properties of this compound (Illustrative) Note: The following table is an illustrative example of the type of data that would be generated from DFT calculations. Specific values for this compound are not available in the cited literature.

Thermodynamic PropertyPredicted Value (at 298.15 K)
Enthalpy (kcal/mol)Data not available
Gibbs Free Energy (kcal/mol)Data not available
Entropy (cal/mol·K)Data not available

Non-Linear Optical (NLO) Properties Investigations

Organic molecules, in general, are of significant interest for NLO applications due to their potential for large second and third-order nonlinearities, fast response times, and the ability to be chemically modified to optimize their NLO response. The presence of donor-acceptor groups and an extended π-conjugated system within a molecule can enhance its NLO properties. In the case of this compound, the cyano (-CN) group acts as an electron-withdrawing group, while the methyl (-CH3) group is a weak electron-donating group. The bromine atom (-Br) has a more complex electronic effect. These structural features suggest that the molecule could exhibit NLO properties, but without specific computational analysis, a quantitative assessment remains speculative.

Further theoretical investigations using methods such as Density Functional Theory (DFT) would be necessary to calculate the first and second hyperpolarizabilities (β and γ) of this compound to fully characterize its potential as an NLO material.

Molecular Docking Studies

There are no specific molecular docking studies for this compound reported in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used in the field of drug design to understand how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

For a molecule like this compound, molecular docking studies could be employed to explore its potential biological activities by simulating its interaction with the active sites of various enzymes or receptors. The bromine atom, methyl group, and the nitrile functional group would all influence the potential binding interactions, including hydrophobic, halogen bonding, and hydrogen bonding interactions.

The absence of such studies indicates that the biological or medicinal chemistry applications of this compound have not been extensively explored through computational means. Future research could utilize molecular docking to screen this compound against various therapeutic targets to identify potential biological activities.

Applications and Derivatization in Advanced Organic Synthesis and Materials Science

Role as Key Intermediate in Complex Organic Molecule Synthesis

The strategic positioning of the bromo, methyl, and cyano groups on the benzene (B151609) ring makes 2-Bromo-6-methylbenzonitrile a key precursor for directed metallation and cross-coupling reactions. The bromine atom, in particular, provides a handle for the introduction of various functional groups through well-established methodologies such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the synthesis of highly substituted aromatic compounds.

While specific pharmaceuticals or agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The utility of closely related brominated benzonitrile (B105546) derivatives in medicinal chemistry suggests its potential as a precursor. For instance, the analogous compound, 2-bromo-6-fluoro-4-methylbenzonitrile, is recognized as a versatile building block for creating halogenated bioactive molecules. It functions as an intermediate in the development of pharmaceuticals targeting enzyme inhibitors and receptor modulators. The bromo-benzonitrile core allows for the systematic modification of molecular structure to optimize biological activity.

The synthesis of complex heterocyclic systems, which are common scaffolds in drug discovery, can be facilitated by the reactivity of the nitrile and bromo functionalities. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromine atom can participate in carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the construction of novel pharmaceutical and agrochemical candidates.

Below is a table of representative transformations of the functional groups present in this compound, which are commonly employed in the synthesis of pharmaceutical and agrochemical precursors.

Functional GroupReaction TypeReagents and ConditionsResulting Functional Group
BromineSuzuki CouplingPd catalyst, base, boronic acid/esterAryl, Heteroaryl
BromineSonogashira CouplingPd/Cu catalyst, base, terminal alkyneAlkynyl
BromineBuchwald-Hartwig AminationPd catalyst, base, amineAmino
NitrileHydrolysis (Acidic or Basic)H₃O⁺ or OH⁻, heatCarboxylic Acid
NitrileReductionLiAlH₄ or H₂, catalystAmine
MethylRadical HalogenationNBS, initiatorBromomethyl

This table represents potential synthetic transformations and not necessarily documented reactions for this specific compound.

In the realm of dyes and fine chemicals, substituted benzonitriles are crucial precursors for the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds known for their intense colors and stability. While the direct use of this compound in the synthesis of phthalocyanine (B1677752) dyes is not explicitly detailed in readily available research, the synthesis of phthalocyanine dyes from its isomer, 2-bromo-4-methylbenzonitrile (B184184), is documented. This suggests that this compound could potentially serve as a precursor for asymmetrically substituted phthalocyanine dyes, where the steric hindrance from the ortho-methyl group could influence the final properties of the dye.

The general synthesis of phthalocyanines involves the cyclotetramerization of phthalonitrile (B49051) derivatives. The substituents on the phthalonitrile precursor have a profound impact on the properties of the resulting phthalocyanine, including its solubility, aggregation behavior, and electronic properties. The introduction of a bromo and a methyl group, as in this compound, could lead to phthalocyanines with unique characteristics. The bromine atom could also serve as a site for post-synthesis modification of the phthalocyanine macrocycle.

Applications in Material Science

The functional groups of this compound also lend themselves to applications in materials science, where precise molecular design is critical for achieving desired properties.

Brominated aromatic compounds are often used as monomers or co-monomers in the synthesis of specialty polymers. The bromine atom can be a site for polymerization reactions, such as Suzuki polymerization, to form conjugated polymers. While specific polymers derived from this compound are not widely reported, the potential for its use in creating polymers with tailored electronic and optical properties exists. The nitrile and methyl groups would also be incorporated into the polymer backbone or as pendant groups, influencing the polymer's physical and chemical characteristics.

The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductor material. Substituted benzonitriles are used as building blocks in the synthesis of larger, π-conjugated systems that form the active layers in these devices. The combination of an electron-withdrawing nitrile group and the potential for extending conjugation through reactions at the bromine site makes this compound a candidate for inclusion in the design of new organic semiconductor materials. However, specific research detailing its use for this purpose is not currently available.

Fluorescent molecules are indispensable tools in biological research and medical diagnostics. The synthesis of novel fluorescent probes often involves the derivatization of aromatic cores. While there is no direct evidence of this compound being used as a precursor for fluorescent markers, its aromatic structure could serve as a scaffold. The bromo and nitrile functionalities could be used to attach fluorophores or to tune the photophysical properties of a larger molecular system. For instance, the bromine atom could be replaced with a fluorescent group via a cross-coupling reaction, or the nitrile group could be incorporated into a heterocyclic system known to exhibit fluorescence. Further research would be needed to explore these potential applications.

Derivatization for Novel Chemical Entities

The chemical compound this compound serves as a potential precursor for a variety of complex molecules due to its specific arrangement of bromo, methyl, and nitrile functional groups. These groups offer sites for sequential chemical modifications, allowing for the construction of more elaborate molecular architectures. The derivatization of this compound is explored in advanced organic synthesis for the creation of novel chemical entities with potential applications in medicinal chemistry and materials science. The following sections detail specific synthetic pathways investigated for this purpose.

Synthesis of Tacrine (B349632) Derivatives

Tacrine and its derivatives are a class of compounds based on the 1,2,3,4-tetrahydroacridine (B1593851) skeleton. They have been historically significant in the study of neurodegenerative diseases. The synthesis of the core tacrine structure typically involves the Friedländer annulation, which is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group.

A review of the scientific literature does not indicate that this compound is a direct starting material for the synthesis of tacrine derivatives. Standard synthetic routes to tacrine analogues documented in research commonly utilize precursors such as 2-aminobenzonitrile (B23959) or substituted aminobenzonitriles, which possess the necessary amino group for the key cyclization reaction. nih.govplymouth.ac.uk

Hydrazone Derivatives Synthesis

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives. minarjournal.comdergipark.org.tr This functional group is a key building block in the synthesis of various heterocyclic compounds and is studied for a wide range of biological activities. nih.govmdpi.com

The direct synthesis of hydrazone derivatives starting from this compound is not described in the available scientific literature. To be utilized in hydrazone synthesis, this compound would first require chemical transformation of its nitrile group (-C≡N) into a carbonyl group (C=O) or a hydrazide moiety (-CONHNH₂), which could then react with a suitable partner to form the hydrazone linkage.

Quinazolinone Derivatives Synthesis

Quinazolinones are a prominent class of heterocyclic compounds containing a fused benzene and pyrimidinone ring system. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The synthesis of the quinazolinone core is typically achieved through the cyclization of anthranilic acid derivatives with various carbon and nitrogen sources. oaji.netresearchgate.net

Scientific literature does not detail a synthetic pathway for producing quinazolinone derivatives that begins with this compound. A plausible, though undocumented, route would necessitate the conversion of the nitrile group into an amine and a carboxylic acid on adjacent positions of the benzene ring to form an anthranilic acid analogue, which could then undergo standard cyclization procedures to yield a substituted quinazolinone.

Triazole-Pyrimidine-Methylbenzonitrile Core Derivatives

A novel class of dual A2A/A2B adenosine (B11128) receptor antagonists has been developed based on a triazole-pyrimidine-methylbenzonitrile core structure. nih.govtandfonline.com These compounds are investigated for their potential in cancer immunotherapy. tandfonline.com Research published in the Journal of Enzyme Inhibition and Medicinal Chemistry describes the design and synthesis of these complex derivatives. nih.gov

However, the specific starting material used in the documented synthesis is 3-bromo-2-methylphenylacetonitrile, an isomer of this compound that contains a cyanomethyl (-CH₂CN) group instead of a nitrile (-CN) group directly attached to the aromatic ring. nih.gov There is no available research describing the synthesis of this specific triazole-pyrimidine core starting from this compound.

Scaffolded Ligands for Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are linear chains of directly bonded metal atoms stabilized by encapsulating ligands. These structures are of fundamental interest in materials science and inorganic chemistry for their unique electronic and magnetic properties. The ligands used to scaffold these chains are typically polytopic, often featuring nitrogen-containing heterocyclic rings like pyridines or pyrimidines designed to coordinate multiple metal centers in a linear fashion.

A review of available scientific literature did not yield any studies describing the use of this compound as a precursor or starting material for the synthesis of scaffolded ligands specifically designed for Extended Metal Atom Chains (EMACs).

Benzoxaborole Core Derivatization

Benzoxaboroles are bicyclic compounds containing a benzene ring fused to an oxaborole ring. This structural motif is a privileged scaffold in medicinal chemistry, with approved drugs and numerous compounds under investigation for a range of therapeutic applications. researchgate.nettcichemicals.com The synthesis of the benzoxaborole core often begins with ortho-substituted benzyl (B1604629) alcohols, particularly 2-bromobenzyl alcohol derivatives, which can undergo lithiation and reaction with a borate (B1201080) ester, followed by cyclization. sciengine.com

There are no documented methods in the scientific literature for the synthesis of benzoxaborole core structures that utilize this compound as the starting material. Such a transformation would require, at a minimum, the chemical reduction of the nitrile group to a primary alcohol (hydroxymethyl group) to generate a suitable precursor for known benzoxaborole cyclization strategies.

Inhibition Studies of Related Nitrilase Enzymes

Nitrilase enzymes (EC 3.5.5.1) are a significant class of hydrolases that catalyze the conversion of nitrile compounds to their corresponding carboxylic acids and ammonia. These enzymes are found in a diverse range of organisms, including bacteria, fungi, and plants. Based on their substrate preference, they are broadly categorized into aliphatic, aromatic, and arylacetonitrilases. The study of their inhibition is crucial for understanding their metabolic roles and for their application in biocatalysis and bioremediation.

The catalytic mechanism of nitrilases hinges on a conserved catalytic triad, typically composed of a cysteine, a glutamate, and a lysine (B10760008) residue. The cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group. Consequently, nitrilases are classified as thiol enzymes and are characteristically susceptible to inhibition by thiol-binding reagents. Strong inhibition is commonly observed with heavy metal ions such as Ag+, Cu2+, and Hg2+, as well as with sulfhydryl-modifying reagents like p-chloromercuribenzoate and iodoacetamide. These agents covalently modify the active site cysteine, rendering the enzyme inactive.

The interaction of substituted benzonitriles with aromatic nitrilases is of particular interest. While many substituted benzonitriles can serve as substrates, their structural features, particularly the nature and position of substituents on the aromatic ring, can significantly influence their binding and conversion rate. In some cases, these compounds can act as inhibitors. The subject compound, This compound , possesses a substitution pattern that suggests a strong potential for enzyme inhibition.

The Role of Steric Hindrance in Enzyme Inhibition

The active site of a nitrilase is a three-dimensional pocket shaped to accommodate its preferred substrates. Aromatic nitriles, with their bulky ring structures, bind within this pocket in a compact orientation that allows for the precise positioning of the nitrile group relative to the catalytic cysteine residue.

The inhibitory potential of This compound can be largely attributed to steric hindrance. The presence of two substituents, a bromine atom and a methyl group, in the ortho positions (positions 2 and 6) flanking the nitrile group, creates significant steric bulk. This molecular geometry is likely to interfere with the productive binding of the compound within the enzyme's active site.

Several key points arise from this structural arrangement:

Non-Productive Binding: For catalysis to occur, the substrate must bind in a specific orientation that allows the nucleophilic cysteine to attack the nitrile carbon. The bulky ortho-substituents of This compound can prevent the molecule from achieving this required orientation. It may still bind within the active site, but in a manner that is not conducive to catalysis, a phenomenon known as non-productive binding.

Competitive Inhibition: By occupying the active site without being converted to product, This compound would act as a competitive inhibitor. It would compete with the enzyme's natural or intended substrate for access to the active site. In such a scenario, the apparent Michaelis constant (Kₘ) for the substrate would increase in the presence of the inhibitor, while the maximum reaction velocity (Vₘₐₓ) would remain unchanged, assuming the inhibitor can be displaced by a high enough substrate concentration.

Structure-Activity Relationship: Studies on the substrate specificity of various nitrilases have shown that while they can hydrolyze a range of benzonitrile derivatives, the efficiency is highly dependent on the substitution pattern. Generally, substituents in the meta- and para-positions are better tolerated than those in the ortho-position. The presence of a single, small ortho-substituent can already decrease the rate of hydrolysis. A di-ortho-substituted compound like This compound represents a more extreme case of steric hindrance.

Research Findings on Substrate Specificity

While specific kinetic studies detailing the inhibition constant (Kᵢ) of This compound for nitrilases are not extensively documented in publicly available literature, the principles of enzyme kinetics and substrate specificity provide a strong basis for predicting its inhibitory action. Research on nitrilases from various microbial sources, such as those from the genera Rhodococcus and Pseudomonas, has consistently demonstrated the importance of the active site's architecture in determining substrate preference.

Computational modeling and site-directed mutagenesis studies have further illuminated these interactions. They have shown that remodeling the active pocket by altering amino acid residues can change the enzyme's preference from aliphatic to aromatic substrates, or vice-versa, often by modifying the steric environment and hydrophobic interactions within the binding site. This underscores the critical role that the substrate's size and shape play in its interaction with the enzyme. For instance, the conversion of the herbicide bromoxynil (B128292) (3,5-Dibromo-4-hydroxybenzonitrile ) by certain nitrilases demonstrates that the enzyme can accommodate halogenated aromatic rings. However, the substituents in bromoxynil are not in the sterically demanding ortho-positions relative to the nitrile group.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-methylbenzonitrile, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves bromination of 6-methylbenzonitrile or nitrile formation via Rosenmund-von Braun reaction using CuCN. Critical parameters include temperature control (60–80°C for bromination), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios to avoid over-bromination. Side products like regioisomers (e.g., 2-Bromo-4-methylbenzonitrile) may form, requiring purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • GC/MS : Monitor purity (>98% as per similar bromo-benzonitriles) with a DB-5 column and helium carrier gas .
  • NMR : Confirm structure via 1H^1H NMR (e.g., methyl group resonance at ~2.5 ppm, aromatic protons at 7.2–7.8 ppm) and 13C^{13}C NMR (nitrile carbon ~115 ppm) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to detect impurities .

Q. What solvents and storage conditions are optimal for this compound in experimental workflows?

  • Methodological Answer : The compound is stable in anhydrous DCM or THF under inert atmospheres (N2_2/Ar). Store at 2–8°C in amber vials to prevent photodegradation. Solubility in water is low (<0.1 mg/mL), but it dissolves readily in DMSO (50 mg/mL) for reaction setups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the bromine site. Fukui indices can predict electrophilic reactivity for Suzuki-Miyaura couplings .
  • Transition State Analysis : Use Gaussian or ORCA to model Pd-catalyzed coupling barriers, focusing on steric effects from the methyl group .

Q. What strategies resolve discrepancies between spectroscopic data and X-ray crystallography results for this compound derivatives?

  • Methodological Answer :

  • SHELX Refinement : For crystallographic data, employ SHELXL-2019 with anisotropic displacement parameters to resolve positional disorder. Compare Hirshfeld surfaces to validate hydrogen bonding vs. NMR-derived NOEs .
  • Data Triangulation : Cross-reference XRD bond lengths (e.g., C-Br: ~1.89 Å) with DFT-optimized structures to identify systematic errors .

Q. How can regioisomeric by-products (e.g., 2-Bromo-4-methylbenzonitrile) be minimized during synthesis?

  • Methodological Answer :

  • Directed Bromination : Use directing groups (e.g., Lewis acids like FeCl3_3) to enhance para-selectivity.
  • Kinetic Control : Conduct reactions at lower temperatures (−10°C) to favor the thermodynamically less stable 6-methyl isomer .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • pH Stability Assays : Monitor degradation via UV-Vis (λ~270 nm) in buffers (pH 1–14). The nitrile group is hydrolytically stable below pH 10 but may form amides under strong bases (e.g., NaOH/EtOH) .
  • Arrhenius Analysis : Calculate activation energy (Ea_a) for decomposition at 25–60°C to model shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.